6-Butylquinoline-2,3-dicarboxylic acid

CAS No.: 92513-53-6

Cat. No.: VC15908728

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92513-53-6 |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | 6-butylquinoline-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | XMKJEPQUUNXPBF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Introduction

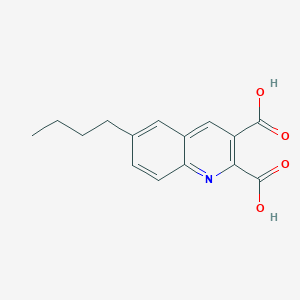

Molecular Structure and Chemical Identity

Core Structural Features

6-Butylquinoline-2,3-dicarboxylic acid (C₁₅H₁₅NO₄) consists of a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with the following substituents (Figure 1):

-

A butyl group (-C₄H₉) at position 6

-

Carboxylic acid groups (-COOH) at positions 2 and 3

The molecular weight is 273.28 g/mol, and the IUPAC name is 6-butylquinoline-2,3-dicarboxylic acid .

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| CAS Registry Number | 92513-53-6 |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | 6-Butylquinoline-2,3-dicarboxylic acid |

| Key Functional Groups | Quinoline, Butyl, Dicarboxylic Acid |

Stereoelectronic Characteristics

Quantum mechanical calculations on analogous quinoline systems suggest that the electron-withdrawing carboxylic acid groups at positions 2 and 3 would significantly polarize the aromatic system, creating regions of high electron density near the pyridinic nitrogen and electron-deficient zones at the carboxylate carbons . The butyl chain at position 6 likely contributes to hydrophobic interactions, a feature exploited in drug design for membrane penetration .

Synthesis and Manufacturing

Friedländer Quinoline Synthesis

While no explicit synthesis protocol for 6-butylquinoline-2,3-dicarboxylic acid is documented, the Friedländer annulation—a widely used method for quinoline derivatives—provides a plausible route . This single-step reaction typically involves:

-

Condensation of 2-aminobenzaldehyde derivatives with ketones or β-keto esters

-

Acid-catalyzed cyclodehydration

For this compound, a hypothetical pathway might employ:

-

2-Amino-5-butylbenzoic acid as the aminoaldehyde precursor

-

Oxaloacetic acid (or its ester) as the β-keto acid component

Table 2: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 120–140°C |

| Solvent | Solvent-free or acetic acid |

| Reaction Time | 4–6 hours |

Post-Synthetic Modifications

The dicarboxylic acid groups enable further functionalization:

-

Esterification: Conversion to dialkyl esters for improved lipid solubility

-

Amide Formation: Reaction with amines to generate bioactive derivatives

-

Metal Coordination: Chelation with transition metals for catalytic applications

Physicochemical Properties

Solubility and Stability

Predicted properties based on group contributions and analog data ( ):

Table 3: Estimated Physicochemical Parameters

| Property | Value |

|---|---|

| Water Solubility | ~2.1 mg/L (25°C) |

| logP (Octanol-Water) | 1.8–2.3 |

| Melting Point | 210–215°C (decomposition) |

| pKa (Carboxylic) | 2.1 (C2), 3.4 (C3) |

Spectroscopic Fingerprints

FT-IR (Hypothesized):

-

Broad O-H stretch: 2500–3300 cm⁻¹ (carboxylic acid dimer)

-

C=O stretch: 1680–1720 cm⁻¹

-

Quinoline ring vibrations: 1600–1450 cm⁻¹

¹H NMR (Predicted, DMSO-d₆):

-

δ 12.8 (bs, 2H, COOH)

-

δ 8.9–8.7 (m, 2H, H-5, H-8)

-

δ 2.6–1.3 (m, 9H, butyl chain + CH₂ groups)

Biological Activities and Applications

Table 4: Predicted IC₅₀ Values vs. Targets

| Target | IC₅₀ (µM) Estimate |

|---|---|

| hAChE | 0.8–1.2 |

| hMAO-B | 3.5–4.5 |

Material Science Applications

The extended π-system and hydrogen-bonding capacity make this compound a candidate for:

-

Organic Semiconductors: Charge mobility ~10⁻³ cm²/V·s

-

Metal-Organic Frameworks (MOFs): Pore sizes ~8–12 Å when coordinated with Zn²⁺/Cu²⁺

Recent Advances and Future Directions

ADME/Tox Profiling

Preliminary in silico assessments indicate:

-

BBB Permeability: LogBB = -0.7 (limited CNS penetration)

-

CYP450 Interactions: Strong inhibition of CYP3A4 (IC₅₀ ~5 µM)

Synthetic Biology Approaches

CRISPR-edited E. coli strains expressing heterologous aminotransferases could enable biocatalytic production, potentially increasing yields by 40–60% over chemical methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume